6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0867119
InChI: InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-9(10)6-7-11-15-16-8-13-14-12(16)18-11/h2-8H,1H3/b7-6+
SMILES: COC1=CC=CC=C1C=CC2=NN3C=NN=C3S2
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3 g/mol

6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0867119

Molecular Formula: C12H10N4OS

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C12H10N4OS
Molecular Weight 258.3 g/mol
IUPAC Name 6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-9(10)6-7-11-15-16-8-13-14-12(16)18-11/h2-8H,1H3/b7-6+
Standard InChI Key HYEWSUMAPBOHQH-VOTSOKGWSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/C2=NN3C=NN=C3S2
SMILES COC1=CC=CC=C1C=CC2=NN3C=NN=C3S2
Canonical SMILES COC1=CC=CC=C1C=CC2=NN3C=NN=C3S2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator